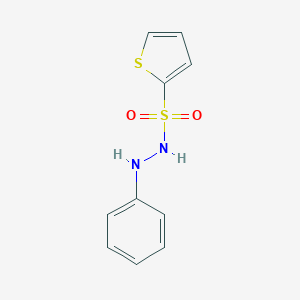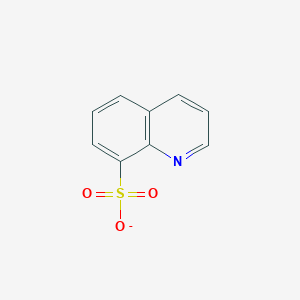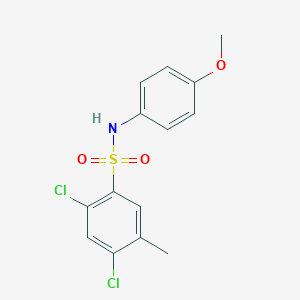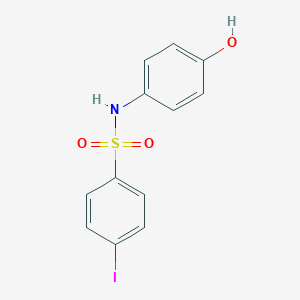
N'-phenyl-2-thiophenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-2-thiophenesulfonohydrazide, also known as PTSH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of sulfonohydrazides and has a molecular formula of C8H8N2O2S2.
Mechanism of Action
The exact mechanism of action of N'-phenyl-2-thiophenesulfonohydrazide is not fully understood. However, it has been suggested that it induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB. Furthermore, N'-phenyl-2-thiophenesulfonohydrazide has been shown to regulate glucose metabolism by increasing the expression of insulin receptors.
Biochemical and Physiological Effects:
N'-phenyl-2-thiophenesulfonohydrazide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB. Furthermore, N'-phenyl-2-thiophenesulfonohydrazide has been shown to regulate glucose metabolism by increasing the expression of insulin receptors.
Advantages and Limitations for Lab Experiments
One of the advantages of N'-phenyl-2-thiophenesulfonohydrazide is its potential use as an anti-tumor agent due to its ability to induce apoptosis in cancer cells. It also has anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. However, one of the limitations of N'-phenyl-2-thiophenesulfonohydrazide is its low solubility in water, which could make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N'-phenyl-2-thiophenesulfonohydrazide. One direction is to further investigate its anti-tumor activity and its potential use as an anti-cancer agent. Another direction is to explore its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Furthermore, the development of more efficient synthesis methods and the improvement of its solubility could also be areas of future research.
Conclusion:
In conclusion, N'-phenyl-2-thiophenesulfonohydrazide is a chemical compound that has potential applications in various fields of research. Its synthesis method has been reported to yield a high purity of N'-phenyl-2-thiophenesulfonohydrazide with a yield of up to 85%. N'-phenyl-2-thiophenesulfonohydrazide has been studied for its potential use as an anti-tumor agent, anti-inflammatory agent, and anti-diabetic agent. Its mechanism of action is not fully understood, but it has been suggested to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and regulate glucose metabolism. N'-phenyl-2-thiophenesulfonohydrazide has several advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesis Methods
The synthesis of N'-phenyl-2-thiophenesulfonohydrazide involves the reaction of 2-thiophenesulfonyl chloride with phenylhydrazine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization with ethanol. This method has been reported to yield a high purity of N'-phenyl-2-thiophenesulfonohydrazide with a yield of up to 85%.
Scientific Research Applications
N'-phenyl-2-thiophenesulfonohydrazide has been studied for its potential applications in various fields of research. In the field of medicine, it has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N'-phenyl-2-thiophenesulfonohydrazide has been studied for its potential use as an anti-diabetic agent by regulating glucose metabolism.
properties
Molecular Formula |
C10H10N2O2S2 |
|---|---|
Molecular Weight |
254.3 g/mol |
IUPAC Name |
N//'-phenylthiophene-2-sulfonohydrazide |
InChI |
InChI=1S/C10H10N2O2S2/c13-16(14,10-7-4-8-15-10)12-11-9-5-2-1-3-6-9/h1-8,11-12H |
InChI Key |
FJGGKBWUDFTURU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NNS(=O)(=O)C2=CC=CS2 |
Canonical SMILES |
C1=CC=C(C=C1)NNS(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280643.png)
![6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280644.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280645.png)
![6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280646.png)
![N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B280649.png)
![6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280651.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide](/img/structure/B280654.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide](/img/structure/B280655.png)
![N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280656.png)


![2-butyryldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280664.png)
![2-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280666.png)